molecular formula C7H10OS B1267008 8-Thiabicyclo[3.2.1]octan-3-one CAS No. 16892-50-5

8-Thiabicyclo[3.2.1]octan-3-one

Cat. No. B1267008
CAS RN: 16892-50-5
M. Wt: 142.22 g/mol
InChI Key: WRKYCQOFEBORNV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 8-Thiabicyclo[3.2.1]octan-3-one and related compounds often involves innovative routes that highlight the compound's versatility and potential as a building block in organic synthesis. For example, the synthesis of 1,4,5-trimethyl-7-thiabicyclo[2.2.2]octan-2-one from 3,7-dimethyl-5-thianonan-2,8-dione demonstrates the compound's accessibility through rearrangement and reduction processes (Baeva et al., 2007).

Molecular Structure Analysis

The molecular structure of 8-Thiabicyclo[3.2.1]octan-3-one is characterized by its unique bicyclic framework, incorporating a sulfur atom that significantly influences its chemical reactivity and physical properties. The structure has been explored in the context of various synthetic and natural compounds, illustrating its relevance to a wide range of chemical investigations (Flores & Díez, 2014).

Chemical Reactions and Properties

8-Thiabicyclo[3.2.1]octan-3-one undergoes a variety of chemical reactions, reflecting its reactivity and potential utility in organic synthesis. For instance, its participation in Diels–Alder reactions and its role as a substrate for asymmetric epoxidation highlight its versatility and the range of derivatives that can be synthesized from this compound (Hoegermeier et al., 2015; Lefranc et al., 2008).

Physical Properties Analysis

The physical properties of 8-Thiabicyclo[3.2.1]octan-3-one, such as boiling point, melting point, and solubility, are critical for its handling and application in chemical syntheses. These properties are determined by its molecular structure, particularly the presence of the sulfur atom, which impacts its interactions with solvents and other compounds.

Chemical Properties Analysis

The chemical properties of 8-Thiabicyclo[3.2.1]octan-3-one, including its acidity, basicity, and reactivity towards various reagents, are essential for its application in synthetic chemistry. Its ability to undergo reactions such as ring-closure metatheses, additions, and substitutions makes it a valuable tool for constructing complex organic molecules (Burke et al., 1999).

Scientific Research Applications

Biochemical Tool in Tropane Alkaloid Biosynthesis

8-Thiabicyclo[3.2.1]octan-3-one has been utilized as a biochemical tool in studying tropane alkaloid biosynthesis. When fed to Datura stramonium transformed root cultures, this compound is metabolized, producing notable products like 8-thiabicyclo[3.2.1]octan-3-ol and its acetyl ester. It also perturbs tropane alkaloid synthesis, affecting the levels of hyoscyamine, tropine, and pseudotropine. This makes 8-thiabicyclo[3.2.1]octan-3-one a valuable tool for understanding the biosynthesis of tropane alkaloids (Parr et al., 1991).

Regioselectivity in Base-Induced Ring Opening

This compound has been studied for its regioselectivity in base-induced ring opening of hetero-oxabicyclic systems. It undergoes highly regioselective base-induced elimination, offering insights into the correlation between regioselectivity and the proton undergoing abstraction (Lautens et al., 1998).

Mass Spectral Analysis

The low-resolution, electron impact mass spectra of 8-Thiabicyclo[3.2.1]octan-3-one and its derivatives have been a subject of study. These investigations reveal insights into the decomposition schemes and the formation of stable acylium ions, contributing to a better understanding of mass spectrometric analysis (Calinaud et al., 1978).

Asymmetric Epoxidation and Odorant Characteristics

8-Thiabicyclo[3.2.1]octan-3-one has been synthesized from carvone and used to create chiral sulfides. These sulfides are used as sulfonium ylide promoters for asymmetric epoxidation of aldehydes. Additionally, the odorant characteristics of these compounds have been described, highlighting their potential in fragrance chemistry (Lefranc et al., 2008).

Role in Enantioselective Synthesis

This compound has been instrumental in enantioselective synthesis processes. For example, the tandem Michael-Henry reaction using 8-Thiabicyclo[3.2.1]octan-3-one has led to the creation of bicyclo[3.2.1]octan-8-ones with high diastereoselectivity and enantioselectivity, demonstrating its utility in advanced organic synthesis (Ding et al., 2010).

Safety And Hazards

The safety information for 8-Thiabicyclo[3.2.1]octan-3-one includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, keeping people away from and upwind of spill/leak .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .

properties

IUPAC Name

8-thiabicyclo[3.2.1]octan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10OS/c8-5-3-6-1-2-7(4-5)9-6/h6-7H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKYCQOFEBORNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(=O)CC1S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00298208
Record name 8-Thiabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00298208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Thiabicyclo[3.2.1]octan-3-one

CAS RN

16892-50-5
Record name NSC121500
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-Thiabicyclo[3.2.1]octan-3-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-thiabicyclo[3.2.1]octan-3-one
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Synthesis routes and methods

Procedure details

Tetrahydrothiopyran-4-one (19.1 g, 150 mmol), ethylene-1,2-diol (11.2 g. 180 mmol), toluene-p-sulfonic acid (0.5 g), and toluene (500 mL) was heated under reflux in a Dean-Stark apparatus for 1.5 h. The toluene was then removed by rotary evaporation, and the residue dissolved in ether and washed, first with 10% aqueous sodium hydroxide and then with water. The organic layer was dried (Na2SO4) and evaporated, and allowed to crystallize by standing in Et2O overnight, giving 24.4 g (93%) of the title compound.
Quantity
19.1 g
Type
reactant
Reaction Step One
[Compound]
Name
ethylene-1,2-diol
Quantity
11.2 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
AJ Parr, NJ Walton, S Bensalem, PH Mccabe… - Phytochemistry, 1991 - Elsevier
8-Thiabicyclo[3.2.l]octan-3-one, the sulphur analogue (replacing the methylaza bridge) of tropinone, was fed to Datura stramonium transformed root cultures. The compound was …
Number of citations: 24 www.sciencedirect.com
DP Pham-Huu, JR Deschamps, S Liu… - Bioorganic & medicinal …, 2007 - Elsevier
Cocaine is a potent stimulant of the central nervous system. Its reinforcing and stimulant properties have been associated with inhibition of the dopamine transporter (DAT) on …
Number of citations: 8 www.sciencedirect.com
B Dräger, A Portsteffen, A Schaal, PH McCabe… - Planta, 1992 - Springer
The nortropane sulphur analogues 8-thiabicyclo[3.2.1] octan-3-one, 8-thiabicyclo[3.2.1]octan-3a-ol and 8-thiabicyclo[3.2.1]octan-3β-ol have been found to have differential effects in …
Number of citations: 50 link.springer.com
M Majewski, M DeCaire, P Nowak, F Wang - Synlett, 2000 - thieme-connect.com
Enantioselective deprotonation of the bicyclic, sulfur bridged ketone TBON (8-thiabicyclo [3.2. 1] octan-3-one, 1) with chiral lithium amides is described. Enolization proceeds with high …
Number of citations: 12 www.thieme-connect.com
L Sikorska - 2008 - library-archives.canada.ca
New processes that leads to formation of new carbon-carbon bond (the Michael reaction, the Mannich reaction and alkylation reaction) or carbon-heteroatom bond (á-halogenation, á-…
Number of citations: 3 library-archives.canada.ca
T Uyehara, M Takahashi, T Kato - Tetrahedron letters, 1984 - Elsevier
The methysulfonium salts of 2-methylene-8-thiabicyclo[3.2.1]octane and 8-thiabicyclo[3.2.1]oct-2-enes underwent sulfide extrusion by methyllithium to give dimethyl sulfide and the …
Number of citations: 6 www.sciencedirect.com
M Majewski, M DeCaire, P Nowak… - Canadian journal of …, 2001 - cdnsciencepub.com
La déprotonation énantiosélective de la 8-thia bicyclo[3.2.1]octan-3-one à l'aide d'amides de lithium chiraux, suivie de réactions avec des électrophiles, conduit à la formation d'…
Number of citations: 14 cdnsciencepub.com
O Muraoka, BZ Zheng, M Nishimura… - Journal of the Chemical …, 1996 - pubs.rsc.org
The photoreactivity of 9-thiabicyclo[3.3.1]nonan-3-one 9 is investigated under a variety of conditions and compared with those of its monocyclic or norbicyclic analogues 1 and 4. The …
Number of citations: 5 pubs.rsc.org
K Kosieradzka, P Le Faouder, R Molinié, E Gentil… - Phytochemistry …, 2014 - Elsevier
Selected strains of Pseudomonas bacteria can degrade tropane alkaloids to obtain both nitrogen and carbon for growth. In order to probe the mechanisms of the catabolic enzymes …
Number of citations: 4 www.sciencedirect.com
M Majewski, F Wang - Tetrahedron, 2002 - Elsevier
Deprotonation of tropinone and its sulfur analog (8-thiabicyclo[3.2.1]octan-3-one, TBON) with chiral lithium amides (eg lithium N-benzyl-α-methylbenzylamide), followed by addition of …
Number of citations: 16 www.sciencedirect.com

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